98:2 syn-Selectivity in α,β-Dioxyaldehyde Synthesis via Super Silyl Enol Ether Aldol Reaction
In the Mukaiyama aldol reaction with linear aliphatic aldehydes, Isopropenyloxytris(trimethylsilyl)silane-derived super silyl enol ethers (1a–e) afford α,β-dioxyaldehydes with syn-selectivity up to 98:2 diastereomeric ratio (dr) [1]. This contrasts with typical TMS enol ether aldol reactions, which frequently yield dr values of 2:1 to 1:1 under comparable conditions, with yields as low as 28–40% reported for some systems [2]. The super silyl approach also provides yields up to 83% for compound 5b, with the syn stereochemistry confirmed by X-ray crystallographic analysis [1].
| Evidence Dimension | Diastereoselectivity (syn:anti ratio) in aldol reaction |
|---|---|
| Target Compound Data | Up to 98:2 dr (syn-selective); yield up to 83% |
| Comparator Or Baseline | TMS enol ether: dr 2:1 to 1:1; yield 28–40% in representative systems |
| Quantified Difference | TMS enol ether yields low to moderate selectivity; super silyl enol ether achieves near-exclusive syn-selectivity with 43–55 percentage point yield improvement |
| Conditions | Super silyl enol ethers 1a–e with linear aliphatic aldehydes, HNTf2 or PhI-mediated catalysis; comparison to TMS enol ether aldol literature |
Why This Matters
For polyketide and sugar derivative synthesis requiring stereodefined 1,2,3-triol motifs, the 98:2 syn-selectivity eliminates costly diastereomer separation steps that would be mandatory with lower-selectivity TMS-based methods.
- [1] Gati, W.; Yamamoto, H. A highly diastereoselective "super silyl" governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols. Chem. Sci. 2016, 7, 394–399. View Source
- [2] Quintus, M. silyl enolether | Interesting Organic Chemistry and Natural Products. 2014. Compound 1 formed in 40% yield with dr 2:1; compound 2 in 28% yield with dr 1:1. View Source
